Diphenylphosphinic chloride serves as a crucial precursor for the synthesis of various chiral bidentate ligands [, , , , ]. These ligands contain two binding sites and a chiral center, making them valuable tools in asymmetric synthesis. They play a vital role in facilitating highly selective chemical reactions, leading to the desired product in greater quantities and with higher purity.
Beyond ligand synthesis, diphenylphosphinic chloride finds use as a building block in the creation of peptide coupling agents [, , ]. These agents promote the formation of peptide bonds, the essential linkages between amino acids in proteins. Their ability to efficiently connect amino acids makes them invaluable tools in peptide synthesis, a crucial step in the development of new drugs and research into protein function.
While the above two applications are the most prominent, diphenylphosphinic chloride has also been explored in other areas of scientific research. Some examples include:
Diphenylphosphinic chloride is an organophosphorus compound with the molecular formula and a molecular weight of 236.63 g/mol. It appears as a clear, colorless to yellow liquid and is classified as both flammable and corrosive, posing hazards such as severe skin burns and eye damage . The compound is moisture-sensitive and decomposes in water, making it necessary to handle it under controlled conditions .
DPhCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate for introducing the phosphinic acid group into target molecules.
DPhCl is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
The synthesis of diphenylphosphinic chloride typically involves the reaction of diphenylphosphine oxide with thionyl chloride or phosphorus trichloride. The general procedure includes:
This method allows for the efficient production of diphenylphosphinic chloride while minimizing by-products.
Diphenylphosphinic chloride has several important applications:
Research indicates that diphenylphosphinic chloride can react with radicals, such as the superoxide anion radical, forming peroxyphosphorus radical intermediates. This reaction highlights its potential utility in radical chemistry and oxidative stress studies . Additionally, the compound's reactivity with amines and alcohols suggests potential pathways for developing new materials or pharmaceuticals.
Several compounds share structural or functional similarities with diphenylphosphinic chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diphenylphosphine | A reduced form of diphenylphosphinic chloride; lacks chlorine. | |
Phenyldichlorophosphate | Contains two chlorine atoms; used as an insecticide. | |
Triphenylphosphine | A more sterically hindered phosphine; used in catalysis. | |
Diphenylphosphinic acid | The acid form; used in similar applications but lacks chlorination. |
Diphenylphosphinic chloride is unique due to its chlorinated phosphorus center, which enhances its reactivity compared to non-chlorinated analogs. Its specific applications in ligand synthesis and peptide coupling further distinguish it from similar compounds.
High-temperature pyrolysis remains a cornerstone for industrial-scale synthesis of diphenylphosphinic chloride. A prominent method involves heating phenylphosphonous dichloride (C₆H₅PCl₂) at temperatures exceeding 340°C under inert nitrogen atmospheres. This process induces a redistribution reaction, yielding diphenylphosphinic chloride and phosphorus trichloride as a volatile byproduct. For instance, a patented approach combines 375 kg of chlorobenzene with 190 kg of phenylphosphonous dichloride at 340–360°C for 4 hours, achieving a 77% yield of diphenylphosphinic chloride after fractional distillation. The reaction mechanism involves sequential cleavage of P–Cl bonds, followed by phenyl group migration to form the target compound.
Pyrolysis efficiency is enhanced by maintaining reflux conditions to prevent premature decomposition of intermediates. At 700°C, phenylphosphonous dichloride undergoes rapid dechlorination, but optimal yields are achieved at 340–360°C to balance kinetic and thermodynamic control.
Catalytic redistribution between triphenylphosphine (PPh₃) and phosphorus trichloride (PCl₃) offers a scalable alternative. In this method, PCl₃ and PPh₃ react at 220–320°C in the presence of oxygen, forming diphenylphosphinic chloride via a radical-mediated pathway. For example, combining 289.5 g of diphenylchlorophosphine with lithium aluminum hydride in ether yields 188.6 g (77%) of diphenylphosphine, which is subsequently oxidized to the target compound. Iron(III) chloride (FeCl₃) catalyzes this process by facilitating electron transfer between PPh₃ and PCl₃, reducing activation energy by 30–40 kJ/mol.
Chlorobenzene serves as both solvent and reactant in phosphorylation processes. A notable protocol involves refluxing phenylphosphonous dichloride with excess chlorobenzene at 220°C for 5 hours, achieving 85% conversion to diphenylphosphinic chloride. Phosphorus catalysts, such as red phosphorus or PCl₃, accelerate the reaction by generating reactive P-centered radicals. For example, a 66 kg phosphorus charge in chlorobenzene at 340°C produces 233 kg of diphenylphosphinic chloride after distillation.
Table 1: Comparative Yields in Chlorobenzene-Mediated Systems
Catalyst | Temperature (°C) | Yield (%) | Byproduct Management |
---|---|---|---|
PCl₃ | 340 | 77 | Distillation |
Red P | 360 | 85 | Fractional Crystallization |
None | 320 | 62 | Solvent Extraction |
Exothermicity in phosphorylation necessitates strict inert atmosphere control. Nitrogen or argon atmospheres prevent oxidation of intermediates, particularly during the reaction of diphenylphosphinic acid with thionyl chloride (SOCl₂). For instance, a 2-liter reactor charged with lithium aluminum hydride under nitrogen yields 77% diphenylphosphine, which is then chlorinated to the target compound. Oxygen levels below 50 ppm are critical to avoid side reactions such as P–O bond formation.
Continuous flow systems optimize diphenylphosphinic chloride production through precise pressure control. Vacuum distillation at 0.1 Torr and 180°C separates the product from chlorobenzene and phosphorus trichloride residues. A patented industrial setup employs a two-stage distillation column: the first stage operates at atmospheric pressure to remove low-boiling-point byproducts, while the second stage uses reduced pressure (8 mmHg) to isolate diphenylphosphinic chloride at 210–212°C.
Fractional crystallization effectively isolates diphenylphosphinic chloride from reaction mixtures containing triphenylphosphine oxide (Ph₃PO) and phosphorus oxychloride (POCl₃). Cooling the crude product to −20°C precipitates Ph₃PO, which is filtered off, while POCl₃ is removed via azeotropic distillation with toluene. This method achieves 95% purity, with residual chlorobenzene levels below 0.5%.
Table 2: Byproduct Removal Efficiency in Continuous Systems
Method | Purity (%) | Residual Solvent (%) |
---|---|---|
Fractional Crystallization | 95 | 0.5 |
Azeotropic Distillation | 92 | 1.2 |
Solvent Extraction | 88 | 2.5 |
Nucleophilic substitution reactions at phosphorus centers represent fundamental transformations in organophosphorus chemistry, with diphenylphosphinic chloride serving as a versatile electrophilic substrate [3]. The phosphorus atom in diphenylphosphinic chloride exhibits enhanced electrophilicity due to the electron-withdrawing nature of the chloride leaving group and the polarization of the phosphorus-oxygen double bond [1]. These reactions typically proceed through either concerted or stepwise mechanisms involving pentacoordinate transition states or intermediates [3].
The alcoholysis of diphenylphosphinic chloride represents a crucial synthetic pathway for phosphinate ester formation, proceeding through nucleophilic attack of alcohols on the electrophilic phosphorus center [5]. The reaction mechanism involves initial coordination of the alcohol nucleophile to phosphorus, forming a pentacoordinate intermediate, followed by elimination of hydrogen chloride to yield the corresponding diphenylphosphinic acid ester [8].
Alcohol Type | Reaction Conditions | Yield Range | Major Products |
---|---|---|---|
Primary alcohols | Room temperature, triethylamine | 75-89% | Diphenylphosphinic acid esters |
Secondary alcohols | Elevated temperature | 64-82% | Branched phosphinate esters |
Tertiary alcohols | Reflux conditions | 45-65% | Sterically hindered esters |
The synthetic approach typically employs chlorodiphenylphosphine as a precursor, which undergoes oxidation with hydrogen peroxide following alcohol addition in the presence of triethylamine [5]. This methodology provides excellent access to various diphenylphosphinic acid esters that serve as crucial substrates for subsequent nucleophilic substitution reactions in organophosphorus chemistry [5]. The alcoholysis reaction exhibits high selectivity for the alcohol functionality, allowing for regioselective alkylation at alcohol sites in hydroxyacids while leaving carboxylic acid groups unreacted [4].
The mechanism proceeds through a nucleophilic substitution pathway where the alkoxy groups function as effective leaving groups, facilitating subsequent transformations through phosphorus-oxygen bond replacement with phosphorus-carbon bonds [5]. This reactivity pattern enables the synthesis of phosphines and their derivatives, which find widespread applications in organometallic catalysis [5].
The aminolysis of diphenylphosphinic chloride exhibits complex kinetic behavior that varies significantly with nucleophile basicity and reaction conditions [9]. Kinetic investigations reveal that the reaction with substituted anilines in acetonitrile at 55.0 degrees Celsius proceeds through a concerted mechanism involving extensive bond formation in the transition state [9]. The large Hammett reaction constant value of negative 4.78 and Brönsted coefficient of 1.69 indicate substantial charge development during the rate-limiting step [9].
Nucleophile Type | Rate Constant (×10⁻⁴ M⁻¹s⁻¹) | Kinetic Isotope Effect | Mechanism Type |
---|---|---|---|
4-Methoxyaniline | 8.42 | 1.82 | Concerted frontside |
Aniline | 3.15 | 1.65 | Concerted frontside |
4-Chloroaniline | 1.23 | 1.42 | Concerted frontside |
Primary normal kinetic isotope effects ranging from 1.42 to 1.82 involving deuterated aniline nucleophiles demonstrate that hydrogen bonding results in partial deprotonation of the aniline nucleophile during the rate-limiting step [9]. The observed kinetic behavior supports a concerted mechanism involving partial frontside nucleophilic attack through a hydrogen-bonded, four-center type transition state [9].
The application of diphenylphosphinic chloride in peptide coupling has been extensively evaluated through the formation of diphenylphosphinic carboxylic mixed anhydrides [13]. These mixed anhydrides, formed in situ from N-alpha-protected amino acids and diphenylphosphinic chloride, demonstrate significant utility in peptide synthesis applications [13]. Phosphorus-31 nuclear magnetic resonance spectroscopy at 32.4 megahertz has been employed to monitor both mixed anhydride formation rates and subsequent aminolysis kinetics [13].
The aminolysis kinetics vary considerably based on the electronic properties of the aniline nucleophiles, with more electron-rich anilines exhibiting faster reaction rates [10]. Cross-interaction constants between substituents in nucleophiles and substrates provide mechanistic insights, with negative values indicating concerted substitution mechanisms [10]. The deuterium kinetic isotope effects serve as valuable probes for determining transition state structures, revealing how substituent changes alter the geometric parameters of the transition states [42].
The oxidative addition of diphenylphosphinic chloride to palladium complexes represents a fundamental organometallic transformation that enables the formation of phosphide-bridged multinuclear palladium complexes [20]. The reaction of chlorodiphenylphosphine precursors with tetrakis(trimethylphosphine)palladium furnishes phosphide-bridged dinuclear palladium complexes through oxidative addition followed by chloride bridge formation [20].
Palladium Precursor | Product Complex | Reaction Temperature | Yield |
---|---|---|---|
Pd(PMe₃)₂ | [PdCl(μ-PPh₂)(PMe₃)]₂ | Room temperature | 65-78% |
Pd(PEt₃)₄ | [PdCl(μ-Cl)(PEt₃)]₂ | Ambient conditions | 82-89% |
Pd(PPh₃)₄ | Mixed complexes | Elevated temperature | 45-62% |
The mechanism involves initial oxidative addition of the phosphorus-chlorine bond to the zero-valent palladium center, generating a mononuclear phosphide palladium complex intermediate [20]. Subsequent dimerization occurs through elimination of trimethylphosphine to form the characteristic phosphide-bridged dinuclear structure [20]. The steric bulk of the phosphorus substituents significantly influences the reaction pathway, with less bulky groups facilitating dimerization while sterically demanding substituents prevent bridge formation [20].
Bis(triphenylphosphine)palladium chloride complexes demonstrate square planar coordination geometry with trans arrangement of chloride ligands [18]. The complex serves as an effective pre-catalyst for various coupling reactions, including Suzuki and Sonogashira coupling transformations [18]. The palladium center exhibits d8 electronic configuration, enabling facile oxidative addition reactions with appropriate substrates [17].
The coordination chemistry with palladium catalysts involves electronic perturbations that influence the metal-ligand bonding interactions [19]. Diphosphine ligands with varying backbone lengths exhibit different coordination preferences, with shorter bridging units favoring cis coordination while longer chains promote trans arrangements [19]. The phosphorus-palladium-phosphorus bond angles range from 113 to 117 degrees in trigonal planar geometries, reflecting the adaptive nature of the phosphine ligands [19].
Electronic effects play a crucial role in determining ligand-metal binding affinities in diphenylphosphinic chloride coordination complexes [26]. The electron-donating ability of phosphorus ligands varies significantly based on the nature of the substituents attached to the phosphorus center [26]. Alkylphosphines demonstrate superior electron-donating properties compared to arylphosphines due to the greater electronegativity of sp2 hybrid orbitals versus sp3 hybrid carbons [26].
Ligand Type | Electronic Parameter | Tolman Cone Angle | Binding Affinity |
---|---|---|---|
Trialkylphosphines | Strong donor | 132-182° | High |
Triarylphosphines | Moderate donor | 145-194° | Moderate |
Mixed alkyl-aryl | Variable | 135-175° | Variable |
The electronic nature of substituent groups directly influences the electron density on phosphorus atoms, with electron-withdrawing groups reducing donor ability and electron-donating groups enhancing it [26]. Ligands containing electron-withdrawing substituents are classified as electron-poor, while those with electron-donating groups are electron-rich [26]. These electronic variations significantly impact the stability and reactivity of the resulting metal complexes [24].
Backbonding interactions in phosphine complexes differ fundamentally from carbon monoxide backbonding, involving sigma-antibonding orbitals rather than pi-antibonding interactions [26]. The lowest unoccupied molecular orbital of phosphines possesses predominantly phosphorus-carbon antibonding character, facilitating metal d-pi to sigma-antibonding electron transfer [26]. This backbonding mechanism explains the observed changes in metal-phosphorus and phosphorus-carbon bond lengths upon oxidation state changes [26].
The quantification of electronic effects utilizes Tolman electronic parameters based on carbon monoxide stretching frequencies in mixed phosphine-carbonyl complexes [26]. More electron-donating phosphines correlate with lower carbonyl stretching frequencies due to enhanced metal-to-carbonyl backbonding [26]. The systematic variation of electronic properties enables fine-tuning of catalyst reactivity and selectivity in organometallic transformations [28].
Diphenylphosphinic chloride and related organophosphorus compounds exhibit significant photochemical reactivity under ultraviolet irradiation, leading to radical formation processes relevant to polymerization initiation [29]. The photochemical transformation involves phosphoranyl radical formation through single electron oxidation of phosphine precursors, followed by nucleophilic attack and subsequent beta-scission reactions [29]. These photoinduced processes generate reactive radical species capable of initiating polymerization reactions in suitable monomer systems [31].
Irradiation Wavelength | Quantum Yield | Primary Radicals | Secondary Products |
---|---|---|---|
254 nm | 0.018-0.025 | Phosphoranyl | Phosphine oxides |
280 nm | 0.012-0.018 | Aryl radicals | Coupling products |
365 nm | 0.005-0.012 | Mixed species | Complex mixtures |
The mechanism of radical formation involves initial photoexcitation of the phosphorus compound, followed by electron transfer processes that generate phosphine radical cations [29]. Water or other nucleophiles present in the reaction medium attack the radical cation through a two-electron ionic pathway, producing triphenylphosphoranyl radicals [29]. These intermediates subsequently undergo hydrogen atom transfer reactions with superoxide or other oxidizing species to form stable phosphine oxide products [29].
Type I photoinitiators undergo homolytic or heterolytic bond cleavage after light excitation, forming two initiating centers through alpha-cleavage mechanisms [31]. The photolysis occurs at weak carbon-oxygen or carbon-heteroatom bonds, generating reactive radical pairs capable of initiating polymerization reactions [31]. The efficiency of these processes depends critically on the overlap between photoinitiator absorption bands and the emission spectrum of the ultraviolet light source [32].
Photopolymerization represents a rapid conversion process from liquid monomers to solid polymers through radical chain reactions [31]. The initiation stage involves primary radical formation followed by addition to monomer molecules, generating chain-initiating radicals [31]. Propagation proceeds through successive radical additions, while termination occurs through recombination or disproportionation mechanisms [31].
The photochemical reactivity of organophosphorus compounds, including diphenylphosphinic chloride derivatives, exhibits pronounced wavelength dependence that determines the specific reaction pathways and product distributions [36]. Wavelength-dependent photochemistry results from both interstate mechanisms involving different electronic states and intrastate mechanisms operating within single electronic states but with varying internal energies [36].
Wavelength Range | Electronic Transition | Primary Pathway | Product Selectivity |
---|---|---|---|
230-280 nm | First absorption band | Direct dissociation | High selectivity |
193 nm | Second absorption band | Multiple pathways | Mixed products |
365 nm | Low energy transition | Sensitized reactions | Moderate selectivity |
The absorption spectrum of diphenylphosphinic chloride extends into the 295 nanometer region, providing slight overlap with the solar spectrum and enabling photolytic transformation under environmental conditions [38]. The quantum yield for radical generation varies significantly with excitation wavelength, reflecting the different electronic states accessed and their respective reaction coordinate surfaces [30].
Conjugated organophosphorus systems demonstrate wavelength-dependent photoreactivity that correlates with conjugation length [37]. Shorter wavelengths deposit higher internal energies, enabling access to reaction pathways with significant activation barriers [36]. Longer wavelengths may selectively populate specific electronic states while lacking sufficient energy for alternative dissociation channels [36].
The photodegradation mechanisms involve both direct photolysis and oxygen-mediated photoinduced reactions [38]. Direct photodegradation decreases with reduced irradiation intensity, highlighting the importance of radical-mediated mechanisms at lower light doses [38]. The formation of reactive oxygen species through compound photoabsorption contributes significantly to the overall degradation pathways [38].
Diphenylphosphinic chloride serves as a crucial precursor in the synthesis of sophisticated bidentate phosphine-oxazole hybrid ligand architectures that have revolutionized asymmetric catalysis [1] [2]. These hybrid systems combine the electron-donating properties of phosphine groups with the stereochemical control provided by oxazoline moieties, creating highly effective chiral environments for various catalytic transformations.
The synthesis of phosphine-oxazoline (PHOX) ligands represents one of the most significant applications of diphenylphosphinic chloride in this domain [3]. These ligands are constructed through sequential reactions where diphenylphosphinic chloride reacts with appropriately functionalized oxazoline precursors to form the desired P,N-bidentate structures. The resulting PHOX ligands have demonstrated exceptional performance in iridium-catalyzed asymmetric hydrogenation reactions, achieving enantioselectivities exceeding 99% for challenging substrates including ketimines, cyclic and acyclic α,β-unsaturated carbonyl compounds [3].
A particularly noteworthy development involves the creation of spiro-based phosphine-oxazoline architectures using diphenylphosphinic chloride as the phosphorus source [4]. The SpinPHOX ligand family, derived from spiro [1] [1]-1,6-nonadiene backbones, demonstrates remarkable versatility in asymmetric transformations. These ligands are synthesized through a multi-step process involving the initial formation of phosphine intermediates using diphenylphosphinic chloride, followed by coupling with oxazoline components. The resulting catalysts exhibit exceptional performance in hydrogenation of α-alkylidene lactam substrates with six- or seven-membered rings, achieving excellent yields and enantioselectivities [4].
Ligand Architecture | Synthesis Precursor | Key Structural Features | Typical Applications | Enantioselectivity Range |
---|---|---|---|---|
PHOX Ligands | Diphenylphosphinic chloride | Phosphine-oxazoline hybrid | Asymmetric hydrogenation, allylic alkylation | 95-99% ee |
SpinPHOX | Diphenylphosphinic chloride | Spiro [1] [1] backbone with P,N-coordination | Challenging substrate hydrogenation | 90-98% ee |
Axially Chiral P,N-Ligands | Diphenylphosphinic chloride | Heterocyclic motifs with axial chirality | Diverse asymmetric transformations | 85-99% ee |
BINAP-Derived P,N-Hybrids | Diphenylphosphinic chloride | Modified binaphthyl structures | Cross-coupling, hydrogenation | 88-96% ee |
The utilization of diphenylphosphinic chloride-derived ligands in stereoselective cross-coupling reactions has opened new avenues for constructing complex chiral molecules with exceptional stereochemical control [1] [5]. These applications span multiple reaction types, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric allylic alkylation processes.
In Suzuki-Miyaura cross-coupling reactions, P-chiral phosphine ligands synthesized from diphenylphosphinic chloride have enabled the construction of axially chiral biaryl compounds with remarkable enantioselectivities [1]. The rigid framework of 2,3-dihydrobenzo[d] [6] [7]oxaphosphole structures, accessible through diphenylphosphinic chloride chemistry, provides optimal steric environments for discriminating between enantiomeric pathways. These ligands have demonstrated exceptional performance in forming chiral biaryl products with enantioselectivities reaching 99% under mild reaction conditions [1].
The development of dynamically responsive chiral ligands represents a particularly innovative application of diphenylphosphinic chloride derivatives in cross-coupling chemistry [8]. Photoresponsive bisphosphine ligands containing molecular motor units have been synthesized using diphenylphosphinic chloride as a key building block. These systems enable real-time control over stereoselectivity through photochemical isomerization, allowing a single chiral ligand to produce either enantiomer of the desired product depending on the irradiation conditions [8].
Asymmetric allylic alkylation reactions have particularly benefited from the unique properties of diphenylphosphinic chloride-derived ligands [9]. The Trost-type ligands, synthesized using diphenylphosphinic chloride precursors, create well-defined chiral pockets around the palladium center that enable exceptional stereocontrol. These systems have achieved enantioselectivities exceeding 97% for challenging allylic substrates that prove difficult to control with conventional ligand systems [9].
Reaction Type | Ligand Class | Substrate Scope | Typical Enantioselectivity | Key Advantages |
---|---|---|---|---|
Suzuki-Miyaura | P-chiral phosphines | Aryl halides, boronic acids | 95-99% ee | Mild conditions, broad scope |
Buchwald-Hartwig | Bidentate phosphines | Aryl halides, amines | 88-96% ee | High turnover numbers |
Asymmetric Allylic Alkylation | PHOX/Trost ligands | Allylic substrates | 90-99% ee | Versatile nucleophile compatibility |
Photoresponsive Coupling | Motor-based bisphosphines | Various electrophiles | 85-93% ee | Switchable stereoselectivity |
Diphenylphosphinic chloride has emerged as a highly effective activating agent for peptide bond formation through the mixed anhydride methodology, particularly in solid-phase peptide synthesis applications [4] [10] [11]. This approach leverages the unique reactivity profile of diphenylphosphinic mixed anhydrides, which exhibit optimal balance between reactivity and selectivity required for efficient peptide coupling.
The formation of diphenylphosphinic carboxylic mixed anhydrides occurs through the in situ reaction of N-protected amino acids with diphenylphosphinic chloride in the presence of appropriate bases [12] [13]. These mixed anhydrides demonstrate superior reactivity compared to traditional coupling methods while maintaining excellent chemoselectivity for amino nucleophiles over other functional groups. The reaction mechanism involves initial nucleophilic attack by the carboxylate anion on the phosphorus center of diphenylphosphinic chloride, followed by rapid aminolysis at the activated carbonyl group [12].
31P nuclear magnetic resonance spectroscopy has proven invaluable for monitoring both the formation of mixed anhydrides and their subsequent aminolysis reactions [12] [13]. This analytical technique enables precise optimization of reaction conditions and provides mechanistic insights into the coupling process. The characteristic phosphorus chemical shifts allow for real-time monitoring of anhydride formation kinetics and consumption during peptide bond formation.
The application of diphenylphosphinic chloride in solid-phase peptide synthesis has demonstrated particular advantages for challenging coupling reactions involving sterically hindered amino acids [14]. The mixed anhydride approach using diphenylphosphinic chloride has enabled successful synthesis of peptide-4-nitroanilides through side-chain anchoring strategies, where traditional coupling methods often fail [14]. This methodology has proven especially valuable for preparing chromogenic peptide substrates used in enzyme assays and protease research.
Application | Coupling Efficiency | Monitoring Method | Typical Reaction Time | Key Benefits |
---|---|---|---|---|
Standard amino acid coupling | 95-99% | 31P NMR | 15-30 minutes | High selectivity, minimal racemization |
Hindered amino acid coupling | 85-95% | 31P NMR | 30-60 minutes | Overcomes steric limitations |
Peptide-arylamide synthesis | 90-98% | Analytical HPLC | 20-45 minutes | Compatible with chromogenic substrates |
Solid-phase applications | 88-96% | Kaiser test | 25-40 minutes | Excellent swelling compatibility |
The diphenylphosphinyl (Dpp) protecting group, accessible through diphenylphosphinic chloride chemistry, represents a valuable tool in peptide synthesis for N-terminal amino acid protection [4] [10]. This phosphine-type protecting group offers unique advantages over conventional acid-labile protections, particularly in its resistance to basic conditions and catalytic hydrogenation while maintaining facile acid-mediated removal.
The synthesis of N-diphenylphosphinyl protected amino acids is accomplished through the reaction of amino acid methyl esters with diphenylphosphinic chloride in the presence of bases such as N-methylmorpholine, followed by alkaline hydrolysis of the ester functionality [15] [16]. This methodology provides access to crystalline Dpp-amino acid derivatives that can be stored as stable dicyclohexylamine (DCHA) salts. The resulting protected amino acids demonstrate excellent stability during standard peptide synthesis manipulations and storage conditions.
The acid-catalyzed removal of the diphenylphosphinyl group occurs through treatment with toluenesulfonic acid in methanol or hydrochloric acid solutions [15] [16]. This deprotection process has been demonstrated to be compatible with acid-sensitive amino acid residues including tryptophan and methionine, even in the absence of scavenging reagents. The compatibility has been validated through the successful synthesis of the partially protected C-terminal tetrapeptide of gastrin, demonstrating the practical utility of this protecting group strategy [16].
The Dpp protecting group has found particular application in the synthesis of peptide derivatives containing phosphate groups, such as phosphopeptides and peptide-oligonucleotide conjugates [17]. The orthogonal stability profile of the diphenylphosphinyl group allows for selective deprotection in the presence of other acid-labile protecting groups, providing enhanced synthetic flexibility for complex peptide structures.
Protecting Group Feature | Stability Profile | Removal Conditions | Compatibility | Typical Applications |
---|---|---|---|---|
Base resistance | Stable to NaOH, piperidine | N/A | High | Fmoc synthesis compatibility |
Hydrogenation stability | Stable to Pd/C, H2 | N/A | Excellent | Compatible with Cbz removal |
Acid lability | Labile to TsOH, HCl | 2-6 hours, RT-40°C | Good | Standard deprotection |
Side chain compatibility | Compatible with Trp, Met | Standard conditions | Excellent | Complex peptide synthesis |
Diphenylphosphinic chloride functions as an effective chain transfer agent in radical polymerization systems, enabling controlled molecular weight distribution and introduction of functional phosphorus-containing end groups [5] [18]. The mechanism involves termination of growing polymer radicals through reaction with diphenylphosphinic chloride, creating new phosphorus-containing chain ends while maintaining the overall radical concentration in the polymerization system.
In TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) initiated polymerizations, diphenylphosphinic chloride demonstrates high reactivity toward propagating polymer radicals [19]. 31P NMR spectroscopy reveals characteristic chemical shifts for the resulting phosphorus-containing chain ends, with polystyrene systems showing signals at 27.6 and 28.0 ppm, while poly(methyl methacrylate) exhibits resonances at 24.3 and 25.0 ppm [19]. These distinct chemical shifts enable detailed analysis of chain end structures and confirmation of the chain transfer mechanism.
The chain transfer mechanism proceeds through primary radical termination, where propagating polymer radicals react directly with diphenylphosphinic chloride to form stable phosphorus-containing chain ends [19]. This process effectively controls molecular weight while introducing functional phosphorus groups that can undergo further chemical transformations. The resulting polymers contain approximately 0.67 weight percent phosphorus, providing opportunities for post-polymerization modification or flame retardancy enhancement.
Group transfer polymerization systems have also benefited from diphenylphosphinic chloride termination strategies [19]. Termination of poly(methyl methacrylate) chains prepared by group transfer polymerization with diphenylphosphinic chloride produces polymers with single 31P NMR resonances at 26.6 ppm, demonstrating the effectiveness of this approach for introducing well-defined phosphorus functionality at chain termini.
Polymer System | 31P Chemical Shift (ppm) | Chain Transfer Efficiency | Molecular Weight Control | Phosphorus Content |
---|---|---|---|---|
Polystyrene | 27.6, 28.0 | High | Excellent | 0.5-0.8 wt% |
Poly(methyl methacrylate) | 24.3, 25.0 | Very High | Excellent | 0.6-0.9 wt% |
TPO-initiated systems | Variable | High | Good | 0.4-0.7 wt% |
Group transfer polymers | 26.6 | Excellent | Outstanding | 0.8-1.2 wt% |
The synthesis of flame retardant additives using diphenylphosphinic chloride has gained significant attention due to the unique combination of thermal stability and effective flame suppression properties of the resulting compounds [20] [18]. These phosphorus-containing flame retardants operate through both gas-phase and condensed-phase mechanisms, providing comprehensive fire protection for various polymer systems.
Diphenyl phosphoryl (DPP)-PEPA represents a notable example of melting phosphorus-based flame retardants synthesized from diphenylphosphinic chloride and 2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-4-methanol (PEPA) [21]. This flame retardant exhibits exceptional thermal stability with T5% degradation temperature at 344°C, making it suitable for high-temperature processing applications such as engineering plastics melt-spinning. When incorporated into polyamide 6,6 (PA66), DPP-PEPA achieves a limiting oxygen index (LOI) of 29.4%, representing a significant improvement in flame retardancy.
The flame retardant mechanism of diphenylphosphinic chloride-derived additives involves the generation of phosphorus-containing free radicals (- PO and - HPO2) at elevated temperatures [21]. These radicals effectively quench highly reactive combustion intermediates such as - H and - OH, interrupting the free radical chain reactions that sustain combustion. Pyrolysis-gas chromatography/mass spectrometry analysis has identified the specific degradation pathways leading to these active radical species.
Multi-element flame retardants incorporating phosphorus, nitrogen, and silicon have been developed using diphenylphosphinic chloride as a key synthetic component [22]. These systems demonstrate synergistic effects, with TDA flame retardant (containing all three elements) achieving LOI values of 33.4% in epoxy resin systems with only 1.05 weight percent phosphorus loading. The enhanced performance results from complementary gas-phase radical scavenging and condensed-phase char formation mechanisms.
Flame Retardant Type | Synthesis Precursor | Thermal Stability (T5%) | LOI Enhancement | Mechanism |
---|---|---|---|---|
DPP-PEPA | Diphenylphosphinic chloride + PEPA | 344°C | 22.4% → 29.4% | Gas + condensed phase |
P-N-Si systems | Multi-component with Dpp-Cl | 337.6°C | 22.5% → 33.4% | Synergistic effects |
Phosphorus-nitrogen FRs | Dpp-Cl + nitrogen compounds | 325-350°C | Variable improvement | Primarily gas phase |
Intrinsic FR hardeners | Dpp-Cl + reactive components | >340°C | Inherent protection | Structural incorporation |
Flammable;Corrosive;Irritant